molecular formula C14H10ClNO5 B595270 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261892-79-8

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid

Cat. No. B595270
CAS RN: 1261892-79-8
M. Wt: 307.686
InChI Key: HAEVOZUCOYDDGS-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid (CMNB) is an organic compound with a wide range of applications in scientific research. It is a phenolic acid that has been used in a variety of biochemical and physiological experiments. CMNB has been used in studies of enzyme inhibition, receptor binding, and metabolic pathways, as well as in the development of new drugs and medical treatments.

Scientific Research Applications

Photosensitive Protecting Groups

Research has explored the utility of photosensitive protecting groups in synthetic chemistry, highlighting the potential of compounds like 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid in the development of light-sensitive synthetic strategies. The application of these groups shows promise for future advancements in the field, offering a method for the controlled release of active compounds or the protection of sensitive functional groups during synthetic processes (B. Amit, U. Zehavi, A. Patchornik, 1974).

Environmental Behavior of Chemical Compounds

Studies on the occurrence, fate, and behavior of certain chemicals in aquatic environments provide insight into how compounds similar to 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid might interact with the environment. This research is crucial for assessing the environmental impact of these compounds, understanding their degradation pathways, and identifying potential risks to ecosystems (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Pharmacological Applications

The pharmacological review of compounds like chlorogenic acid, which shares a phenolic structure similar to the nitrobenzoic acid derivatives, underscores the diverse biological activities these compounds can exhibit. Such activities include antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid could potentially have similar applications in the development of therapeutics (M. Naveed et al., 2018).

Analytical and Industrial Applications

Research into analytical methods for determining antioxidant activity reviews various assays that could be applicable for assessing the activity of compounds like 3-(2-Chloro-5-methoxyphenyl)-5-nitrobenzoic acid. This information is vital for the development of new pharmaceuticals, food additives, and industrial processes where antioxidant properties are desirable (I. Munteanu, C. Apetrei, 2021).

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(5-8)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVOZUCOYDDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691037
Record name 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-79-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-chloro-5′-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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